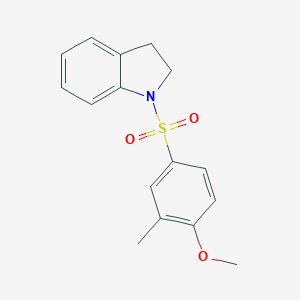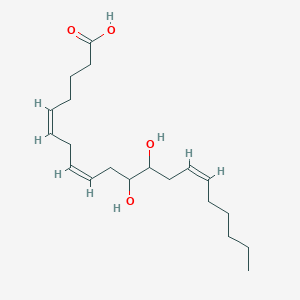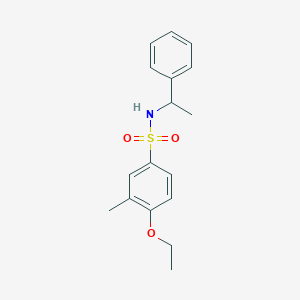
1-(4-Bromo-3-methoxybenzenesulfonyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-3-methoxybenzenesulfonyl)azepane, also known as BMBAS, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds, which are known for their pharmacological activities. BMBAS has been shown to have various biochemical and physiological effects, making it an interesting compound for further investigation.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-3-methoxybenzenesulfonyl)azepane is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors. 1-(4-Bromo-3-methoxybenzenesulfonyl)azepane has been shown to have activity against carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. Additionally, 1-(4-Bromo-3-methoxybenzenesulfonyl)azepane has been shown to have activity against certain receptors, including the adenosine A2A receptor.
Biochemical and Physiological Effects:
1-(4-Bromo-3-methoxybenzenesulfonyl)azepane has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(4-Bromo-3-methoxybenzenesulfonyl)azepane can inhibit the activity of carbonic anhydrase, which may have implications for the treatment of diseases such as glaucoma and epilepsy. Additionally, 1-(4-Bromo-3-methoxybenzenesulfonyl)azepane has been shown to have activity against the adenosine A2A receptor, which may have implications for the treatment of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Bromo-3-methoxybenzenesulfonyl)azepane in lab experiments is that it is a well-characterized compound that can be synthesized with high yield and purity. Additionally, 1-(4-Bromo-3-methoxybenzenesulfonyl)azepane has been shown to have activity against certain enzymes and receptors, making it a potential lead compound for drug development. One limitation of using 1-(4-Bromo-3-methoxybenzenesulfonyl)azepane in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-(4-Bromo-3-methoxybenzenesulfonyl)azepane. One area of interest is in the development of new drugs based on the structure of 1-(4-Bromo-3-methoxybenzenesulfonyl)azepane. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-Bromo-3-methoxybenzenesulfonyl)azepane and its potential applications in the treatment of diseases such as glaucoma and Parkinson's disease. Finally, 1-(4-Bromo-3-methoxybenzenesulfonyl)azepane has potential as a fluorescent probe for imaging studies, and further research is needed to optimize its use in this application.
Méthodes De Synthèse
The synthesis of 1-(4-Bromo-3-methoxybenzenesulfonyl)azepane involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with azepane in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of 1-(4-Bromo-3-methoxybenzenesulfonyl)azepane. This method has been optimized for high yield and purity, making it a reliable way to produce 1-(4-Bromo-3-methoxybenzenesulfonyl)azepane for research purposes.
Applications De Recherche Scientifique
1-(4-Bromo-3-methoxybenzenesulfonyl)azepane has been studied for its potential applications in scientific research. One of the main areas of interest is in the development of new drugs. 1-(4-Bromo-3-methoxybenzenesulfonyl)azepane has been shown to have activity against certain enzymes and receptors, making it a potential lead compound for drug development. Additionally, 1-(4-Bromo-3-methoxybenzenesulfonyl)azepane has been studied for its potential use as a fluorescent probe for imaging studies.
Propriétés
Nom du produit |
1-(4-Bromo-3-methoxybenzenesulfonyl)azepane |
|---|---|
Formule moléculaire |
C13H18BrNO3S |
Poids moléculaire |
348.26 g/mol |
Nom IUPAC |
1-(4-bromo-3-methoxyphenyl)sulfonylazepane |
InChI |
InChI=1S/C13H18BrNO3S/c1-18-13-10-11(6-7-12(13)14)19(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |
Clé InChI |
JPBJDIISHGBPAN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Br |
SMILES canonique |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)
![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)



![[(2R,3S,4E,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-(fluoromethylidene)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B223388.png)